6-chloro-2-methyl-4-morpholinopyridazin-3(2H)-one
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Overview
Description
6-Chloro-2-methyl-4-morpholinopyridazin-3(2H)-one is a heterocyclic compound with a unique structure. It contains a pyridazine ring fused with a morpholine moiety, and a chlorine atom at position 6. The compound’s chemical formula is C₉H₁₀ClN₃O₂. Its systematic name reflects its substituents and ring fusion pattern.
Preparation Methods
Synthetic Routes::
Ring Closure Approach:
Modification of Existing Pyridazinones:
- While not widely produced industrially, research laboratories synthesize this compound for further investigations.
Chemical Reactions Analysis
6-Chloro-2-methyl-4-morpholinopyridazin-3(2H)-one participates in various chemical reactions:
Oxidation: It can be oxidized to form the corresponding N-oxide.
Reduction: Reduction of the pyridazinone ring can yield the corresponding dihydro derivative.
Substitution: The chlorine atom can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions:
Major Products:
Scientific Research Applications
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology and Medicine: Investigated for potential pharmacological activities (e.g., antimicrobial, antitumor).
Industry: Limited applications, but its unique structure may inspire novel drug design.
Mechanism of Action
- The exact mechanism of action remains an active area of research.
- Potential molecular targets and pathways need further exploration.
Comparison with Similar Compounds
Similar Compounds:
: Example reference. : Another reference. : Yet another reference.
Properties
Molecular Formula |
C9H12ClN3O2 |
---|---|
Molecular Weight |
229.66 g/mol |
IUPAC Name |
6-chloro-2-methyl-4-morpholin-4-ylpyridazin-3-one |
InChI |
InChI=1S/C9H12ClN3O2/c1-12-9(14)7(6-8(10)11-12)13-2-4-15-5-3-13/h6H,2-5H2,1H3 |
InChI Key |
QFZHISBLDVHMKQ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)C(=CC(=N1)Cl)N2CCOCC2 |
Origin of Product |
United States |
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